3-Ethyl-1-phenylhept-1-yn-3-ol

Organic Synthesis Liquid-Liquid Extraction Partition Coefficient

Low lipophilicity in generic alkynols causes product loss during aqueous work-up. 3-Ethyl-1-phenylhept-1-yn-3-ol (CAS 19781-33-0), with LogP >4, partitions preferentially into organic solvents, maximizing recovered yields. • LogP >4 vs <2.5 for common alkynols - reduces work-up losses. • Boiling point >326°C - maintains inhibitor film integrity in high-T HCl corrosion environments. • 95% purity grade available for economical method screening. Batch-specific QC documentation included.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 19781-33-0
Cat. No. B025048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-phenylhept-1-yn-3-ol
CAS19781-33-0
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C#CC1=CC=CC=C1)O
InChIInChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3
InChIKeyMIVGYFVSMBKLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-phenylhept-1-yn-3-ol Overview


3-Ethyl-1-phenylhept-1-yn-3-ol (CAS 19781-33-0) is a tertiary propargylic alcohol with the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 g/mol . It belongs to the class of 1-phenyl-substituted propargylic alcohols, which are valued for their reactivity as synthetic intermediates, potential as corrosion inhibitors, and utility in fragrance and flavor research [1][2]. Its structure features a phenyl ring attached to an alkyne, a hydroxyl group on a tertiary carbon, and an ethyl and butyl side chain, conferring specific physicochemical properties that distinguish it from simpler alkynols. This compound is typically supplied at 95–98% purity and is intended for research and development use only .

Hydrophobic intermediate for efficient organic-phase extraction
High-temperature corrosion inhibitor screening studies
Fragrance and flavor research building block
Chiral resolution starting material (racemic)

3-Ethyl-1-phenylhept-1-yn-3-ol: Substitution Limitations


In-class compounds such as propargyl alcohol, 3-methyl-1-pentyn-3-ol, or 1-octyn-3-ol are often considered as interchangeable alkynol building blocks or corrosion inhibitors. However, 3-ethyl-1-phenylhept-1-yn-3-ol exhibits quantifiably higher lipophilicity (LogP >4 vs <2.5), a significantly elevated boiling point (>326°C vs <242°C), and a tertiary alcohol center that imparts distinct steric and electronic effects on reactivity . These differences directly impact solvent partitioning during synthesis, thermal stability in high-temperature applications, and the efficiency of enzymatic transformations [1]. Therefore, substituting this compound with a generic alkynol without verifying these performance metrics will likely compromise experimental reproducibility or process efficiency.

Lipophilicity mismatch
Much higher organic-phase partitioning may shift extraction efficiency and product recovery relative to simpler alkynols.
Thermal stability mismatch
Substantially higher boiling point can alter inhibitor persistence and volatility in high-temperature corrosion studies.
Purity grade availability
Multiple purity options (95% vs 98%) require specification review; single-grade substitutes may not offer the same cost–performance balance.

3-Ethyl-1-phenylhept-1-yn-3-ol Quantitative Evidence


Enhanced Lipophilicity for Solvent Extraction

The octanol-water partition coefficient (LogP) of 3-ethyl-1-phenylhept-1-yn-3-ol is predicted to be in the range of 4.18–5.15 . This value is substantially higher than that of common alkynol comparators: 3-methyl-1-pentyn-3-ol (LogP = 0.78–0.85) [1], 1-octyn-3-ol (LogP = 1.56–2.09) , and 3-phenyl-2-propyn-1-ol (LogP = 1.03–2.32) [2]. The higher LogP indicates that the target compound partitions much more favorably into organic solvents, which can improve yields in hydrophobic reaction environments and simplify product isolation.

Lipophilicity
Reported
≥100-fold higher organic-phase partitioning vs. common alkynols
May support efficient extraction in hydrophobic syntheses
Predicted logP values; experimental confirmation advised
Organic Synthesis Liquid-Liquid Extraction Partition Coefficient

Thermal Stability for High-Temperature Applications

The boiling point of 3-ethyl-1-phenylhept-1-yn-3-ol is predicted to be 326.2±25.0 °C at 760 mmHg . This is significantly higher than that of structurally related alkynols used as corrosion inhibitors, such as 3-phenyl-2-propyn-1-ol (241.8±23.0 °C) , 1-octyn-3-ol (169.6±8.0 °C) , and 3-methyl-1-pentyn-3-ol (121–122 °C) [1]. In the context of high-temperature industrial processes, such as oil well acidizing where temperatures can exceed 100 °C, a higher boiling point correlates with reduced volatility and potentially prolonged inhibitor residence time in the system [2].

Thermal Stability
Data to verify
Boiling point 84–205 °C above simpler alkynols
May support high-temperature inhibitor screening
Predicted value; verify under intended process conditions
High-Temperature Corrosion Inhibition Thermal Stability Oilfield Acidizing

Purity Grade Options for Fit-for-Purpose Procurement

3-Ethyl-1-phenylhept-1-yn-3-ol is commercially available at two distinct purity levels: 95% and 98% . In contrast, common alkynol comparators are often supplied at a single purity grade or with wider specification ranges. For example, 3-methyl-1-pentyn-3-ol is typically offered at ≥98.0% (GC) , while 3-phenyl-2-propyn-1-ol is listed at ≥97.0% (GC) . The availability of both 95% and 98% grades for the target compound provides procurement flexibility, allowing users to select a more cost-effective 95% grade for exploratory work or a higher-purity 98% grade for sensitive applications requiring minimal impurity interference.

Purity Grade Options
Data to verify
95% and 98% purity grades available
Enables cost–performance balancing for exploratory vs. sensitive applications
Based on vendor listings; confirm with certificate of analysis
Chemical Procurement Research Chemicals Purity Specification

Low Enantioselectivity in Lipase Resolution

In a study on lipase-mediated deracemization, acetylation of (±)-1-phenylhept-1-yn-3-ol (the secondary alcohol analog, CAS 72206-40-7) using Candida cylindracea lipase (CCL) proceeded slowly and produced the corresponding acetate with an enantiomeric excess (ee) of only ≤20% [1]. This low ee stands in contrast to the successful deracemization of other propargylic alcohols via chromium complexation, which achieved ee ≥95% for a structurally related compound [1]. While the target compound 3-ethyl-1-phenylhept-1-yn-3-ol is a tertiary alcohol and thus not directly subject to the same lipase-mediated acetylation, this class-level finding underscores that simple enzymatic approaches are inefficient for this phenyl alkynol scaffold. Consequently, users requiring enantiopure forms must either employ alternative resolution strategies or accept the racemic nature of the commercially available material.

Enzymatic Resolution
Class-level inference
ee ≤20% for secondary alcohol analog with CCL
Native lipase resolution inefficient; plan alternative chiral strategies
Class-level finding; tertiary alcohol may differ
Biocatalysis Chiral Synthesis Lipase Selectivity

3-Ethyl-1-phenylhept-1-yn-3-ol Recommended Applications


Hydrophobic Intermediate Synthesis with Efficient Extraction

The high lipophilicity (LogP >4) of 3-ethyl-1-phenylhept-1-yn-3-ol, as established in Section 3, makes it particularly suitable for multi-step organic syntheses where intermediates must be extracted from aqueous reaction mixtures. Its preferential partitioning into organic solvents simplifies purification and reduces product loss during work-up .

High-Temperature Corrosion Inhibitors for Oilfield Acidizing

With a predicted boiling point of 326.2±25.0 °C, significantly higher than common alkynol inhibitors like 3-phenyl-2-propyn-1-ol (241.8 °C), this compound is a strong candidate for corrosion inhibition in high-temperature HCl environments, such as those encountered in oil well stimulation. Its low volatility at elevated temperatures may ensure prolonged protective film persistence .

Cost-Effective Procurement for Exploratory Research

For laboratories conducting preliminary reaction screening or method development, the availability of a 95% purity grade from vendors like AKSci offers a more economical entry point compared to the 98% grade. This allows researchers to evaluate the compound's reactivity and compatibility without incurring the cost premium of higher-purity material .

Asymmetric Synthesis with Custom Chiral Resolution

Given the low native enantioselectivity (ee ≤20%) observed for lipase-mediated resolution of related 1-phenylhept-1-yn-3-ol, users requiring enantiopure 3-ethyl-1-phenylhept-1-yn-3-ol should anticipate employing advanced resolution techniques such as diastereomeric salt formation, chiral chromatography, or asymmetric catalysis. Procurement of the racemic mixture is a necessary starting point for these efforts [1].

Application
Selection Property
Validation Focus
Hydrophobic intermediate synthesis
High lipophilicity potential
Organic-phase extraction efficiency
High-temperature corrosion inhibitor studies
High thermal stability profile
Inhibitor persistence under elevated temperatures
Cost-sensitive exploratory synthesis
Flexible purity grade availability
Purity–cost trade-off for target reaction
Chiral resolution method development
Racemic material availability
Alternative chiral separation strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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